molecular formula C5H10BrNO2 B14501599 Ethyl (bromomethyl)methylcarbamate CAS No. 64332-55-4

Ethyl (bromomethyl)methylcarbamate

Cat. No.: B14501599
CAS No.: 64332-55-4
M. Wt: 196.04 g/mol
InChI Key: BWDWFIDCDVLDMK-UHFFFAOYSA-N
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Description

Ethyl N-bromomethyl-N-methylcarbamate is an organic compound that belongs to the class of carbamate esters It is characterized by the presence of a bromomethyl group attached to the nitrogen atom of the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-bromomethyl-N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl N-methylcarbamate with bromomethylating agents under controlled conditions. For instance, the reaction of ethyl N-methylcarbamate with bromoform in the presence of a base such as sodium hydroxide can yield ethyl N-bromomethyl-N-methylcarbamate .

Industrial Production Methods

Industrial production of ethyl N-bromomethyl-N-methylcarbamate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-bromomethyl-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-alkylated carbamate, while oxidation may produce a corresponding carbonyl compound .

Scientific Research Applications

Ethyl N-bromomethyl-N-methylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-bromomethyl-N-methylcarbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

64332-55-4

Molecular Formula

C5H10BrNO2

Molecular Weight

196.04 g/mol

IUPAC Name

ethyl N-(bromomethyl)-N-methylcarbamate

InChI

InChI=1S/C5H10BrNO2/c1-3-9-5(8)7(2)4-6/h3-4H2,1-2H3

InChI Key

BWDWFIDCDVLDMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)CBr

Origin of Product

United States

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